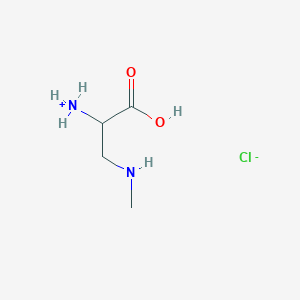
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside
Overview
Description
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a glycosylation compound that plays a significant role in the research and development of glycosides. It is a derivative of glucose and is used extensively in synthetic chemistry and biological research due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthetic fabrication of glycosylated pharmaceuticals , suggesting that it may interact with various proteins or enzymes involved in glycosylation processes.
Mode of Action
Given its role as a precursor in glycoconjugate synthesis , it is likely that it undergoes enzymatic transformations to generate active glycosylated compounds. These compounds can then interact with their respective targets, leading to various biological effects.
Biochemical Pathways
Considering its role in glycoconjugate synthesis , it can be inferred that it may influence pathways involving glycosylation, a critical post-translational modification process that modulates the function of many proteins.
Result of Action
Given its role in glycoconjugate synthesis , it is likely that it contributes to the generation of glycosylated compounds, which can have various effects depending on the specific targets they interact with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzyl and acetamido groups. One common method starts with 2-acetamido-2-deoxy-D-glucose, which is converted into benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. This intermediate is then further modified to introduce the isopropylidene group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups.
Reduction: This can be used to alter the acetamido group.
Substitution: Commonly involves the replacement of the benzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of glycoside derivatives .
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: It is used to study glycosylation processes and drug-target interactions.
Medicine: The compound is investigated for its potential in combating bacterial and viral infections, cancer, and inflammatory disorders.
Industry: It is utilized in the development of new therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Uniqueness
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of complex glycoconjugates and in studying specific biochemical pathways.
Properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJZZWRXVVKEC-HHARLNAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@@H]1OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474542 | |
| Record name | Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66026-10-6 | |
| Record name | Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside in the synthesis of molecules with potential immunoadjuvant activity?
A1: Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside serves as a key starting material in the multi-step synthesis of O-(N-acetyl-β-muramoyl-L-alanyl-D-isoglutamine)-(1→6)-2-acylamino-2-deoxy-D-glucoses. [] These complex molecules are structurally similar to components of bacterial cell walls and were investigated for their potential to stimulate the immune system. The research highlights how this specific derivative of D-glucopyranoside allows for selective chemical modifications, ultimately contributing to the construction of the desired disaccharide structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)
![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
![2-Amino-1-methylimidazo[4,5-b]quinoline](/img/structure/B43384.png)
![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43390.png)




